molecular formula C16H27NO4 B10782160 Valperinol CAS No. 69055-89-6

Valperinol

Cat. No.: B10782160
CAS No.: 69055-89-6
M. Wt: 297.39 g/mol
InChI Key: KZSHXABWNBVUTK-GBIHRFPISA-N
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Preparation Methods

The synthesis of Valperinol involves several steps, starting from didrovaltrate. The synthetic route includes the formation of various 3-aminomethyl derivatives of 2,9-dioxatricyclo[4,3,1,0(3,7)]decane . The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired stereochemistry and functional groups. Industrial production methods would likely scale up these laboratory procedures, ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Valperinol undergoes several types of chemical reactions, including:

Scientific Research Applications

Mechanism of Action

Valperinol exerts its effects by inhibiting calcium channels, which are crucial for various physiological processes. By blocking these channels, this compound reduces the influx of calcium ions into cells, thereby modulating activities such as muscle contraction, neurotransmitter release, and cell signaling . The molecular targets include voltage-gated calcium channels, and the pathways involved are those related to calcium ion homeostasis and signaling.

Comparison with Similar Compounds

Valperinol can be compared to other calcium channel blockers such as verapamil and diltiazem. While all these compounds share the common mechanism of inhibiting calcium channels, this compound’s unique structure, particularly its tricyclic core and piperidinylmethyl group, distinguishes it from others . Similar compounds include:

Biological Activity

Valperinol, a compound of interest in pharmacological research, has garnered attention for its potential biological activities, particularly in the context of cancer treatment and cellular apoptosis. This article synthesizes findings from diverse sources, focusing on its cytotoxic effects, mechanisms of action, and implications for therapeutic use.

Overview of this compound

This compound is a synthetic derivative related to valproic acid, primarily known for its anticonvulsant properties. However, recent studies have explored its broader biological activities, particularly in oncology.

Cytotoxicity Studies

This compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings regarding its inhibitory concentration (IC50) values against different cancer types:

Cell Line IC50 (μM) Notes
HL-60 (Leukemia)7.89Induces apoptosis through caspase activation
MDA-MB-435 (Breast)11.34Shows moderate cytotoxicity
HCT-8 (Colon)5.77Effective against colon cancer cells
PBMC (Peripheral Blood Mononuclear Cells)>50No significant cytotoxicity observed

These results indicate that this compound selectively targets cancer cells while sparing normal cells, which is a critical factor in developing effective cancer therapies .

Apoptosis Induction

This compound's ability to induce apoptosis has been documented in several studies. The mechanism involves the activation of caspases, which are crucial for the apoptotic process. Specifically, this compound has been shown to activate caspase-3 in HL-60 leukemia cells, leading to characteristic morphological changes associated with apoptosis .

Antiproliferative Effects

In addition to inducing apoptosis, this compound demonstrates antiproliferative properties. It inhibits cell cycle progression in cancer cells, particularly by blocking the G0/G1 phase. This action is crucial for preventing the proliferation of malignant cells .

Case Studies and Research Findings

  • Cytotoxic Effects on HL-60 Cells : A study investigating this compound's effects on HL-60 leukemia cells revealed that it not only inhibited cell growth but also induced significant apoptotic changes. Flow cytometry analysis confirmed increased caspase-3 activity and morphological alterations indicative of apoptosis .
  • Comparative Studies : In comparative studies with other compounds, this compound exhibited lower IC50 values than several analogs, suggesting a higher potency against specific cancer types such as leukemia and breast cancer .
  • Mechanistic Insights : Further mechanistic studies indicated that this compound's cytotoxicity was linked to the downregulation of anti-apoptotic proteins such as Bcl-2 and the upregulation of pro-apoptotic factors like Bax, thereby shifting the balance towards apoptosis in cancer cells .

Properties

CAS No.

69055-89-6

Molecular Formula

C16H27NO4

Molecular Weight

297.39 g/mol

IUPAC Name

(1R,3R,4S,6R,7S,8R,10R)-8-methoxy-10-methyl-3-(piperidin-1-ylmethyl)-2,9-dioxatricyclo[4.3.1.03,7]decan-4-ol

InChI

InChI=1S/C16H27NO4/c1-10-11-8-12(18)16(9-17-6-4-3-5-7-17)13(11)15(19-2)20-14(10)21-16/h10-15,18H,3-9H2,1-2H3/t10-,11-,12+,13-,14+,15-,16-/m1/s1

InChI Key

KZSHXABWNBVUTK-GBIHRFPISA-N

Isomeric SMILES

C[C@@H]1[C@H]2C[C@@H]([C@@]3([C@H]2[C@@H](O[C@H]1O3)OC)CN4CCCCC4)O

Canonical SMILES

CC1C2CC(C3(C2C(OC1O3)OC)CN4CCCCC4)O

Origin of Product

United States

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